4-Amino-6-(1-piperidinyl)-1,3,5-triazine-2-thiol
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Overview
Description
4-Amino-6-(1-piperidinyl)-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of an amino group, a piperidinyl group, and a thiol group attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(1-piperidinyl)-1,3,5-triazine-2-thiol typically involves the reaction of 4,6-dichloro-1,3,5-triazine with piperidine, followed by the introduction of an amino group and a thiol group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(1-piperidinyl)-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The amino and piperidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-6-(1-piperidinyl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-(1-morpholinyl)-1,3,5-triazine-2-thiol
- 4-Amino-6-(1-pyrrolidinyl)-1,3,5-triazine-2-thiol
- 4-Amino-6-(1-piperazinyl)-1,3,5-triazine-2-thiol
Uniqueness
4-Amino-6-(1-piperidinyl)-1,3,5-triazine-2-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidinyl group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H13N5S |
---|---|
Molecular Weight |
211.29 g/mol |
IUPAC Name |
2-amino-6-piperidin-1-yl-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C8H13N5S/c9-6-10-7(12-8(14)11-6)13-4-2-1-3-5-13/h1-5H2,(H3,9,10,11,12,14) |
InChI Key |
MSJMSRLREACDJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=S)N=C(N2)N |
Origin of Product |
United States |
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